molecular formula C12H10N2O2 B1668930 Sudan Orange G CAS No. 2051-85-6

Sudan Orange G

Cat. No.: B1668930
CAS No.: 2051-85-6
M. Wt: 214.22 g/mol
InChI Key: BPTKLSBRRJFNHJ-BUHFOSPRSA-N
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Description

Sudan Orange G: is a synthetic azo dye with the chemical formula C12H10N2O2 . It is known for its vibrant red-orange color and is primarily used as a dye in various industrial applications. The compound is also referred to as 2,4-dihydroxyazobenzene and is characterized by its fat-soluble properties .

Mechanism of Action

Target of Action

Sudan Orange G, also known as SOG, is an azo dye It is known that after enzymatic oxidation, it generates oligomers and even polymers through free radical coupling reactions .

Mode of Action

The mode of action of this compound involves enzymatic oxidation, which leads to the generation of oligomers and polymers through free radical coupling reactions . This process is facilitated by the azo group (-N=N-) present in the dye, which is a chromophoric group responsible for the dye’s color .

Biochemical Pathways

The enzymatic oxidation process and the subsequent generation of oligomers and polymers suggest that it may influence redox reactions and polymerization processes within the cell .

Pharmacokinetics

It is known that this compound is a synthetic organic colorant, suggesting that its bioavailability may depend on factors such as its formulation, administration route, and the physiological characteristics of the individual .

Result of Action

The result of this compound’s action is the generation of oligomers and polymers following enzymatic oxidation . These products may have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic oxidation process and the subsequent generation of oligomers and polymers can be affected by factors such as temperature, pH, and the presence of specific enzymes . Additionally, the dye’s stability and efficacy may be influenced by factors such as light exposure and storage conditions .

Biochemical Analysis

Biochemical Properties

Sudan Orange G is known to interact with certain enzymes and proteins. For instance, it has been used to study its enzymatic biotransformation

Cellular Effects

It has been observed that certain bacteria, such as Staphylococcus aureus, can reduce this compound This suggests that this compound may have some influence on bacterial metabolic processes

Molecular Mechanism

It is known that this compound can be reduced by certain bacteria , suggesting that it may interact with certain biomolecules in these organisms

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound

Metabolic Pathways

This compound is involved in certain metabolic pathways in bacteria. For instance, Staphylococcus aureus can reduce this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Sudan Orange G is synthesized through a diazotization reaction followed by coupling with resorcinol. The process involves the following steps :

    Diazotization: Aniline is diazotized by reacting with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with resorcinol in an alkaline medium to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Sudan Orange G undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzymatic oxidation using bacterial laccase.

    Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium dithionite.

    Substitution: Electrophilic substitution reactions using reagents like acyl chlorides or sulfonyl chlorides.

Major Products:

    Oxidation: Oligomers and polymers.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sudan Orange G has a wide range of applications in scientific research, including :

    Chemistry: Used as a dye for staining and as an indicator in various chemical reactions.

    Biology: Employed in histological staining to visualize lipids and lipoproteins in biological samples.

    Medicine: Utilized in diagnostic tests to detect the presence of lipids in biological samples.

    Industry: Applied as a colorant in plastics, oils, and waxes.

Comparison with Similar Compounds

Sudan Orange G is part of a larger family of azo dyes, which include compounds like Sudan I, Sudan II, Sudan III, and Sudan IV. These compounds share similar structural features but differ in their specific substituents and applications . For example:

    Sudan I: Used as a dye in food and cosmetics.

    Sudan II: Employed in staining and as a dye in various industrial applications.

    Sudan III: Utilized in biological staining and as a dye in cosmetics.

    Sudan IV: Applied in histological staining and as a dye in plastics and oils.

This compound is unique due to its specific application in staining lipids and lipoproteins in biological samples, making it particularly valuable in histological and diagnostic applications .

Properties

IUPAC Name

4-phenyldiazenylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTKLSBRRJFNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062146
Record name C.I. Solvent Orange 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-85-6
Record name 2,4-Dihydroxyazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name CI 11920
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan Orange G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 4-(2-phenyldiazenyl)-
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Record name C.I. Solvent Orange 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylazo)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484
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Record name SOLVENT ORANGE 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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